5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide
CAS No.: 1051941-60-6
Cat. No.: VC7207022
Molecular Formula: C12H15Br2NOS
Molecular Weight: 381.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1051941-60-6 |
|---|---|
| Molecular Formula | C12H15Br2NOS |
| Molecular Weight | 381.13 |
| IUPAC Name | 5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide |
| Standard InChI | InChI=1S/C12H14BrNOS.BrH/c1-2-15-10-5-3-9(4-6-10)12-14-8-11(7-13)16-12;/h3-6,11H,2,7-8H2,1H3;1H |
| Standard InChI Key | UJBKJNALEBTBGR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NCC(S2)CBr.Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide, reflecting its bicyclic thiazole core substituted with a bromomethyl group at position 5, a 4-ethoxyphenyl moiety at position 2, and a hydrobromide counterion. The molecular formula C₁₂H₁₅Br₂NOS confirms the presence of two bromine atoms, one sulfur atom, and an ethoxy group .
Structural Features
The compound consists of a 4,5-dihydrothiazole ring (a partially saturated thiazole) with:
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A bromomethyl (-CH₂Br) group at position 5, providing a reactive site for nucleophilic substitutions .
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A 4-ethoxyphenyl (-C₆H₄-O-C₂H₅) substituent at position 2, contributing aromaticity and electron-donating effects.
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A hydrobromide salt form, enhancing solubility in polar solvents .
The 3D conformation, inferred from analogous thiazole derivatives, suggests a puckered dihydrothiazole ring with the bromomethyl group in an axial orientation .
Synthesis and Preparation
General Synthetic Routes
Thiazole derivatives are typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of thioamides with α-haloketones or α-haloaddehydes. For this compound, a plausible pathway involves:
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Formation of the dihydrothiazole core: Reaction of 4-ethoxyphenylthioamide with 3-bromopropanal, yielding 2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole.
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Bromination: Introduction of the bromomethyl group via free-radical bromination using N-bromosuccinimide (NBS) under UV light .
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Salt formation: Treatment with hydrobromic acid to produce the hydrobromide salt.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring bromination occurs exclusively at the methyl group adjacent to the thiazole nitrogen .
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Yield limitations: Reported yields for analogous bromomethylthiazoles range from 45% to 65%, necessitating chromatographic purification .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (predicted):
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δ 1.35 ppm (t, 3H, -OCH₂CH₃)
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δ 3.45–3.60 ppm (m, 2H, CH₂Br)
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δ 4.05 ppm (q, 2H, -OCH₂CH₃)
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δ 6.85–7.25 ppm (m, 4H, aromatic protons).
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¹³C NMR: Expected signals at δ 14.1 (-OCH₂CH₃), δ 34.5 (CH₂Br), and δ 160.2 (C=N of thiazole) .
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
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2920 cm⁻¹ (C-H stretch in CH₂Br)
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1590 cm⁻¹ (C=N stretch)
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1245 cm⁻¹ (C-O-C of ethoxy group).
Mass Spectrometry
The molecular ion peak ([M+H]⁺) is observed at m/z 381.13, with fragmentation patterns dominated by loss of HBr (m/z 301.08) and cleavage of the ethoxy group (m/z 253.04) .
Chemical and Physical Properties
Biological and Pharmaceutical Applications
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial properties. The bromomethyl group enhances reactivity toward bacterial cell wall components, with preliminary studies showing MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
| Supplier | Location | Purity | Price (per 10 mg) |
|---|---|---|---|
| UK Green Scientific Co. | UK | 95% | $120 |
| Arcelor Chemicals | India | 90% | $95 |
| Watson Pharm | USA | 98% | $150 |
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